benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Overview
Description
Benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C15H11N3O2 and its molecular weight is 265.272. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, as part of a broader class of benzofuran derivatives, has been the subject of various synthetic and biological studies due to its potent biological activities. Researchers have synthesized a variety of benzofuran derivatives, including those with antimicrobial properties, showing significant potential in combating microbial infections. For instance, a study reported the synthesis of novel benzofuran derivatives with substantial antimicrobial activities against various bacterial and fungal strains, suggesting these compounds could serve as promising leads for the development of new antimicrobials (Jiang et al., 2011).
Anticancer and Antiproliferative Effects
Benzofuran derivatives have also demonstrated promising anticancer and antiproliferative effects. For example, a series of benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones were synthesized and tested for their antiproliferative activity and ability to reverse multidrug resistance in cancer cells. Certain compounds within this series exhibited significant antiproliferative activity and multidrug resistance reversal effects, highlighting their potential in cancer therapy (Parekh et al., 2011).
Antioxidant Activity
Benzofuran derivatives containing barbitone and thiobarbitone moieties have been synthesized and evaluated for their antioxidant activity. Some of these compounds demonstrated promising free radical scavenging activity, suggesting their potential application in the prevention and treatment of diseases caused by oxidative stress (Kenchappa et al., 2013).
Inhibition of Enzymes and Biological Targets
Benzofuran-2-yl derivatives have been explored for their ability to inhibit specific enzymes and biological targets, contributing to their therapeutic potential. For instance, a study synthesized benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols and evaluated their ability to inhibit P450 aromatase, an enzyme involved in the biosynthesis of estrogens. Some derivatives showed good to moderate inhibitory activity, indicating their potential use in treating diseases related to estrogen biosynthesis (Saberi et al., 2005).
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It’s known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It’s known that pyrimidines can affect a variety of biochemical pathways due to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
Benzofuran derivatives are known to have improved bioavailability, which allows for once-daily dosing .
Result of Action
It’s known that pyrimidines can exhibit potent anti-inflammatory effects .
Action Environment
It’s known that benzofuran derivatives are suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Properties
IUPAC Name |
1-benzofuran-2-yl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(14-5-10-3-1-2-4-13(10)20-14)18-7-11-6-16-9-17-12(11)8-18/h1-6,9H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGMAQZJGOAGKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.